molecular formula C27H33N5O4S B2494603 Methyl 3-(2-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1114647-26-5

Methyl 3-(2-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2494603
CAS RN: 1114647-26-5
M. Wt: 523.65
InChI Key: LNOATTIBRFMIEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar tetrahydroquinazoline derivatives involves complex reactions, such as the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids, leading to methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates. These processes highlight the compound's synthetic accessibility and the potential for diverse chemical modifications (Rudenko et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, has been established through X-ray structural analysis, providing a detailed understanding of the molecular configuration and stereochemistry critical for understanding the compound's reactivity and interactions (Rudenko et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving tetrahydroquinazoline derivatives are diverse, encompassing halocyclization reactions that yield complex heterocyclic structures with significant biological activity. For instance, cyclization reactions have been shown to produce derivatives with potential antiviral properties, illustrating the compound's reactive versatility and potential as a precursor for biologically active molecules (Zborovskii et al., 2011).

Scientific Research Applications

Pharmacological Research and Development

Piperazine and quinazoline derivatives have been studied for their pharmacological properties, including their roles as sedatives, anesthetics, and in the treatment of various diseases. For example, the novel water-soluble nonbenzodiazepine sedative MR04A3, a piperazine derivative, has shown favorable anesthetic and sedative properties in animals and is hypnotic in humans with a satisfactory hemodynamic and safety profile (J. R. Sneyd et al., 2012). This suggests that similar compounds could be explored for their potential in medical applications, particularly in anesthesia and sedation.

Metabolism and Disposition Studies

Understanding the metabolism and disposition of chemical compounds is crucial for drug development. Studies on compounds like SB-649868, an orexin 1 and 2 receptor antagonist, provide insights into the metabolic pathways, elimination, and potential for metabolite formation of novel therapeutic agents (C. Renzulli et al., 2011). These studies are essential for identifying the pharmacokinetic profiles of new drugs and understanding their safety and efficacy in humans.

Novel Psychoactive Substances

The investigation of new psychoactive substances (NPS) provides insights into the effects, risks, and toxicology of compounds that have potential recreational use or abuse. For instance, MT-45, a piperazine derivative, has been associated with adverse symptoms such as unconsciousness and hearing loss, highlighting the importance of evaluating the safety profiles of new compounds (Anders Helander et al., 2014).

Mechanism of Action

properties

CAS RN

1114647-26-5

Molecular Formula

C27H33N5O4S

Molecular Weight

523.65

IUPAC Name

methyl 3-[2-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C27H33N5O4S/c1-18-5-6-19(2)23(15-18)31-13-11-30(12-14-31)10-4-9-28-24(33)17-32-25(34)21-8-7-20(26(35)36-3)16-22(21)29-27(32)37/h5-8,15-16H,4,9-14,17H2,1-3H3,(H,28,33)(H,29,37)

InChI Key

LNOATTIBRFMIEL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CCCNC(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S

solubility

not available

Origin of Product

United States

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